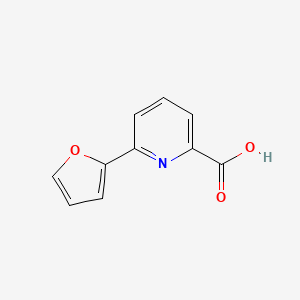

Ácido 6-(furan-2-il)picolínico

Descripción general

Descripción

6-(Furan-2-yl)picolinic acid, also known as 6-FP, is a heterocyclic organic compound with the molecular formula C7H5NO2. It is a derivative of picolinic acid, an important intermediate in the synthesis of a variety of natural products and pharmaceuticals. 6-FP is highly versatile, with a wide range of potential applications in fields such as synthetic organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Herbicidas auxínicos sintéticos

Se han explorado los derivados de furano por su posible uso en el desarrollo de herbicidas auxínicos sintéticos. Compuestos como el ácido 6-(furan-2-il)picolínico podrían servir como estructuras guía en el descubrimiento de nuevos herbicidas que imitan la hormona del crecimiento auxina en las plantas .

Actividad antineoplásica

Los estudios han demostrado que los compuestos de furano, como el ácido 2-furoico, exhiben una potente actividad antineoplásica. Por extensión, el ácido 6-(furan-2-il)picolínico también puede investigarse por su potencial en el tratamiento de cánceres como el cáncer de páncreas .

Ciencia de materiales

Los derivados basados en andamios de piridina y furano se utilizan en la ciencia de materiales para estudiar el enlace de hidrógeno intramolecular y los efectos de los factores estéricos y electrónicos en las conformaciones moleculares .

Aplicaciones nematicidas

El furfural, un compuesto de furano relacionado, se utiliza como nematicida. De manera similar, el ácido 6-(furan-2-il)picolínico podría investigarse por su eficacia en el control de las poblaciones de nematodos en la agricultura .

Conversión de biomasa

Los derivados de furano son clave para convertir la biomasa en productos químicos valiosos. La investigación sobre el ácido 6-(furan-2-il)picolínico podría explorar su papel en la producción de productos químicos sostenibles a partir de fuentes de biomasa .

Medicamentos antimicrobianos

La inclusión del núcleo de furano es una técnica sintética esencial en la química medicinal, particularmente para desarrollar nuevos medicamentos antimicrobianos para combatir la resistencia microbiana .

Safety and Hazards

The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 6-(Furan-2-yl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Furan-2-yl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs) . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It’s known that the compound is involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

The result of 6-(Furan-2-yl)picolinic acid’s action is the inhibition of the function of Zinc Finger Proteins (ZFPs) . This inhibition can have various effects, depending on the specific roles of the targeted ZFPs. For instance, if the targeted ZFPs are involved in viral replication, the compound’s action could potentially have antiviral effects .

Action Environment

The action, efficacy, and stability of 6-(Furan-2-yl)picolinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires specific reaction conditions . These include the presence of a transition metal catalyst (such as palladium) and a suitable organoboron reagent . The reaction’s success can be affected by factors such as the concentration of the boronic acid .

Análisis Bioquímico

Biochemical Properties

6-(Furan-2-yl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chelating agent, binding to metal ions that are essential cofactors for many enzymatic reactions. This interaction can modulate the activity of metalloenzymes, thereby affecting biochemical pathways that rely on these enzymes .

Cellular Effects

The effects of 6-(Furan-2-yl)picolinic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, 6-(Furan-2-yl)picolinic acid can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 6-(Furan-2-yl)picolinic acid exerts its effects through various mechanisms. One key mechanism is its ability to bind to zinc finger proteins, altering their structure and function. This binding can inhibit the activity of these proteins, which are involved in processes such as viral replication and cellular homeostasis . Furthermore, 6-(Furan-2-yl)picolinic acid can interfere with enzyme activity by chelating metal ions that are crucial for enzymatic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Furan-2-yl)picolinic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(Furan-2-yl)picolinic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 6-(Furan-2-yl)picolinic acid in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in cellular metabolism and potential toxicity to certain tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(Furan-2-yl)picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it can be metabolized through pathways involving furan derivatives, which are known to exhibit diverse biological activities . Understanding these metabolic pathways is essential for elucidating the full range of biochemical effects of 6-(Furan-2-yl)picolinic acid.

Transport and Distribution

The transport and distribution of 6-(Furan-2-yl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Furan-2-yl)picolinic acid can influence its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-(Furan-2-yl)picolinic acid is a critical factor that determines its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Furan-2-yl)picolinic acid within subcellular structures can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Propiedades

IUPAC Name |

6-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLGBKUWXGDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647056 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887981-91-1 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

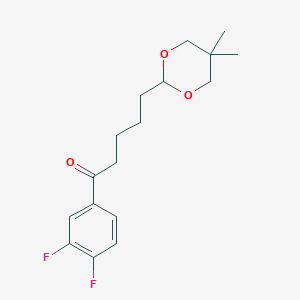

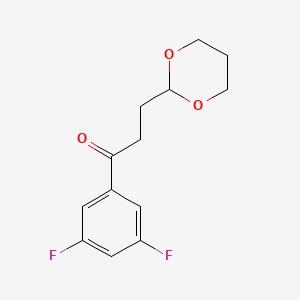

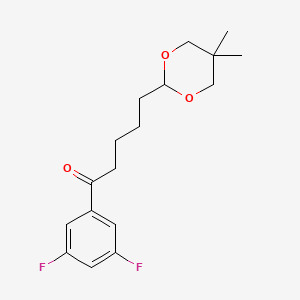

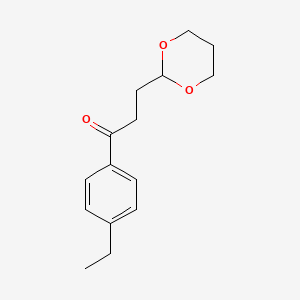

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

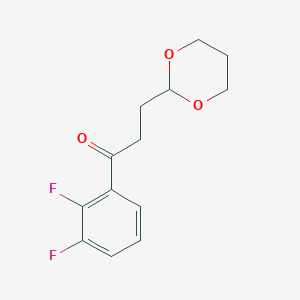

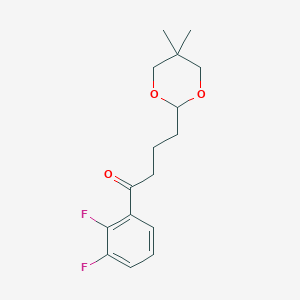

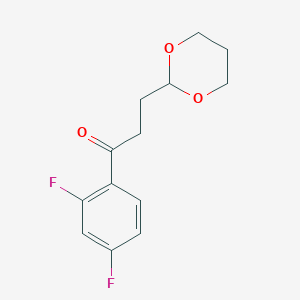

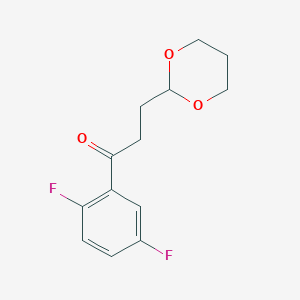

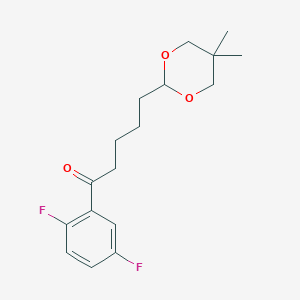

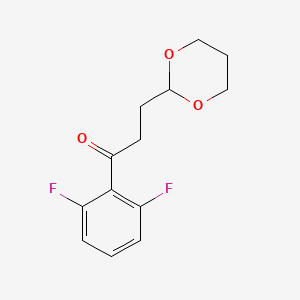

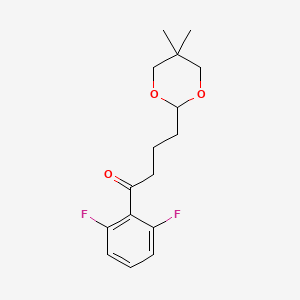

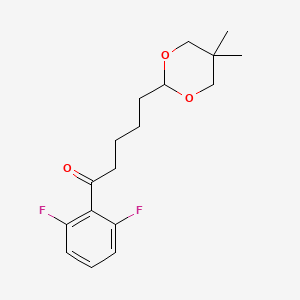

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.